1-Oxo Ibuprofen

Analytical Chemistry Pharmaceutical Quality Control LC-MS/MS Method Validation

1-Oxo Ibuprofen (Ibuprofen EP Impurity J / USP Related Compound J) is the sole certified reference standard for accurate identification and quantification of this specified degradation impurity in ibuprofen formulations. Its unique ketone functionality imparts distinct chromatographic retention and mass spectral behavior that the parent API or other impurities cannot replicate. Essential for ICH-compliant forced degradation studies, EP/USP monograph QC release testing, and environmental fate analysis. Available as a certified analytical standard (≥98%).

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 65813-55-0
Cat. No. B027142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo Ibuprofen
CAS65813-55-0
Synonymsα-Methyl-4-(2-methyl-1-oxopropyl)benzeneacetic Acid; _x000B_2-(4-Isobutyrylphenyl)propionic Acid;  Ibuprofen Impurity J; 
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16)
InChIKeyRCINGEKPKJQCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxo Ibuprofen (CAS 65813-55-0): Baseline Identity and Procurement Context for Analytical and Degradation Research


1-Oxo Ibuprofen (CAS 65813-55-0), also designated as Ibuprofen EP Impurity J and Ibuprofen USP Related Compound J, is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . It is structurally characterized as α-methyl-4-(2-methyl-1-oxopropyl)benzeneacetic acid, featuring a ketone functionality at the 1-position of the isobutyl side chain [1]. This compound is not a primary pharmaceutical active ingredient but is universally recognized as a degradation product and a specified impurity in commercial ibuprofen formulations [2]. Its formation is well-documented under oxidative and thermal stress conditions, making it a critical reference standard for pharmaceutical quality control, stability testing, and environmental fate studies . Procurement of 1-Oxo Ibuprofen is therefore essential for laboratories engaged in method validation, forced degradation studies, and impurity profiling, where its role as a certified analytical standard (typical purity ≥98%) is paramount for ensuring compliance with pharmacopoeial monographs [3].

1-Oxo Ibuprofen (CAS 65813-55-0): Why Ibuprofen API and Other Impurities Cannot Be Interchanged


Substituting 1-Oxo Ibuprofen with ibuprofen active pharmaceutical ingredient (API) or other structurally related impurities is scientifically invalid and operationally flawed due to its unique chemical, analytical, and regulatory profile. Unlike the parent drug ibuprofen, which is a non-selective COX inhibitor, 1-Oxo Ibuprofen is a distinct chemical entity characterized by a carbonyl group at the 1-position, resulting in different chromatographic retention, mass spectral fragmentation, and solubility properties [1]. This distinction is codified in regulatory pharmacopoeias (EP, USP) where it is specified as 'Ibuprofen Impurity J,' with defined acceptance criteria in finished drug products [2]. Consequently, using ibuprofen API or another impurity (e.g., Ibuprofen Impurity B or F) as a surrogate for method development or system suitability testing would lead to inaccurate quantification, failed method validation, and non-compliance with regulatory filings [3]. The evidence below quantifies these differences, confirming 1-Oxo Ibuprofen's irreplaceable role as a specific analytical reference material.

1-Oxo Ibuprofen (CAS 65813-55-0): Quantitative Differentiation Guide for Scientific Procurement


LC-MS/MS Quantification of 1-Oxo Ibuprofen: Comparative Method Sensitivity with Ibuprofen Impurity FPPA

In the validation of a stability-indicating LC-MS/MS method, the analytical sensitivity for 1-Oxo Ibuprofen (Impurity J) was quantitatively established and compared to another common ibuprofen-related impurity, Ibuprofen Impurity FPPA. The method provided a Limit of Detection (LOD) of 7.07 × 10⁻⁵ mg/mL for 1-Oxo Ibuprofen, whereas the LOD for Ibuprofen Impurity FPPA was 1.52 × 10⁻⁵ mg/mL under identical conditions [1]. This demonstrates that the detection sensitivity for 1-Oxo Ibuprofen is approximately 4.6 times higher (or a lower LOD concentration) compared to Impurity FPPA in this specific validated method. Furthermore, the method exhibited a broad linear range for 1-Oxo Ibuprofen from 0.00013 mg/mL to 0.0096 mg/mL with a correlation coefficient (R²) of 0.9989 [2].

Analytical Chemistry Pharmaceutical Quality Control LC-MS/MS Method Validation

Regulatory Specification of 1-Oxo Ibuprofen as Impurity J in Pharmacopoeial Monographs

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) explicitly identify 1-Oxo Ibuprofen as a specified impurity, designated as 'Ibuprofen Impurity J' and 'Ibuprofen Related Compound J,' respectively [1]. In the EP monograph for Ibuprofen, this impurity is listed among several others, each with a defined chemical structure and a specific acceptance criterion. A vendor-specified impurity limit for 1-Oxo Ibuprofen in analytical method validation is 0.1%, confirming its quantifiable threshold in pharmaceutical quality assessments [2]. This official designation provides a clear, non-interchangeable identity: substituting this compound with another impurity, such as Ibuprofen Impurity B or Ibuprofen API, would not meet the specific requirements of a pharmacopoeial test for Impurity J [3].

Regulatory Science Pharmaceutical Analysis Quality Control

Formation of 1-Oxo Ibuprofen via Oxidative Degradation: A Specific Marker for Ibuprofen Stability

1-Oxo Ibuprofen is formed as a specific degradation product under oxidative and thermal stress conditions, distinguishing it from the primary phase I metabolites of ibuprofen (e.g., 2-hydroxyibuprofen, carboxyibuprofen) which are generated enzymatically in vivo . While the major urinary metabolites result from CYP2C9-mediated oxidation of the isobutyl side chain at the 2- and 3- positions and subsequent carboxylation [1], 1-Oxo Ibuprofen arises from a distinct chemical pathway involving oxidation at the 1-position to yield a ketone [2]. Studies have described its generation during forced degradation experiments using ultraviolet light, Fe(III), and peroxymonosulfate . This divergent formation mechanism means that 1-Oxo Ibuprofen serves as a unique, non-biological marker for chemical stability and is not a predictor of in vivo metabolism.

Pharmaceutical Stability Degradation Chemistry Forced Degradation Studies

Physicochemical Properties of 1-Oxo Ibuprofen vs. Ibuprofen: Basis for Chromatographic Separation

The physicochemical properties of 1-Oxo Ibuprofen differ measurably from the parent drug, ibuprofen, providing the fundamental basis for their separation in analytical systems. The predicted boiling point for 1-Oxo Ibuprofen is 378.0 ± 17.0 °C, and its predicted density is 1.106 ± 0.06 g/cm³ [1]. In contrast, ibuprofen has a reported boiling point of 157 °C (at 4 mmHg) and a density of 1.0 ± 0.1 g/cm³ [2]. While these are predicted values, the differences are substantial and reflect the altered intermolecular interactions introduced by the ketone group. Additionally, 1-Oxo Ibuprofen exhibits a melting point range of 85-87°C, which is distinct from ibuprofen's melting point of 75-77°C . These divergent properties underpin the different retention times and separation factors observed in HPLC and GC analyses [3].

Analytical Method Development Chromatography Preformulation

1-Oxo Ibuprofen (CAS 65813-55-0): Best-Fit Application Scenarios in Pharma QC and Environmental Analysis


Pharmaceutical Stability and Forced Degradation Studies

This is the primary application scenario for 1-Oxo Ibuprofen. Its formation as a degradation product under oxidative and thermal stress makes it an indispensable marker in stability-indicating method development . Laboratories developing new ibuprofen formulations or conducting ICH-compliant stability studies must be able to identify and quantify this impurity. Using a certified 1-Oxo Ibuprofen reference standard allows for the accurate establishment of system suitability parameters and quantification limits, as demonstrated by validated LC-MS/MS methods that achieve an LOD of 7.07 × 10⁻⁵ mg/mL for this specific analyte [1].

Regulatory Impurity Profiling and Quality Control Release Testing

For quality control laboratories in the pharmaceutical industry, the procurement of 1-Oxo Ibuprofen is a regulatory necessity. It is listed as a specified impurity ('Impurity J') in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for ibuprofen drug substance and drug product [2]. QC release testing must therefore include a validated method capable of resolving and quantifying this impurity against a known reference standard. Failure to meet the specified limit (e.g., 0.1%) can result in batch rejection. The compound's unique chromatographic and physicochemical properties, distinct from the API, are the basis for this mandated separation and quantification [3].

Environmental Fate and Wastewater Treatment Studies

Ibuprofen is a known environmental micropollutant, and its degradation pathways in water treatment systems are of significant research interest. 1-Oxo Ibuprofen has been identified as a key transformation product during advanced oxidation processes (AOPs), such as treatment with UV light, Fe(III), and peroxymonosulfate . Researchers investigating the efficiency of novel water treatment technologies use a 1-Oxo Ibuprofen analytical standard to identify and quantify this specific transformation product, thereby mapping the complete degradation pathway of ibuprofen and assessing the potential toxicity of its breakdown products. Its use is essential for accurate mass balance calculations and risk assessment in environmental fate studies .

Method Development and Validation for Novel Ibuprofen Formulations

For analytical chemists developing new, improved methods (e.g., UPLC, SFC, CE) for the analysis of complex ibuprofen formulations, 1-Oxo Ibuprofen serves as a critical probe for method selectivity and resolution. Its distinct retention behavior and mass spectral signature, stemming from its unique physicochemical properties (e.g., a predicted boiling point of 378°C vs. 157°C for ibuprofen), provide a stringent test for a method's ability to separate closely related compounds [4]. A method that can baseline-resolve 1-Oxo Ibuprofen from the API and other impurities is likely robust enough for routine use in a high-throughput QC environment.

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